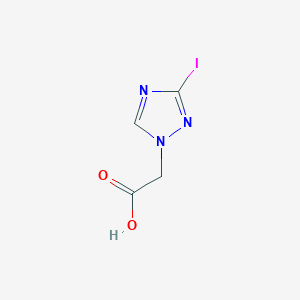

2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-iodo-1,2,4-triazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4IN3O2/c5-4-6-2-8(7-4)1-3(9)10/h2H,1H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJGEMMKTVKZFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1CC(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility Profile of 2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid: A Methodological and Predictive Analysis

An In-depth Technical Guide

Abstract

The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development, directly influencing its bioavailability, processability, and formulation. This guide provides an in-depth analysis of the solubility properties of 2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid. Given the limited publicly available data on this specific molecule, this document emphasizes a predictive approach based on its structural attributes and furnishes a robust experimental framework for its empirical determination. We will dissect the molecule's key functional groups, predict its behavior in a range of organic solvents, and provide detailed, field-proven protocols for accurate solubility measurement. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding and a practical methodology for characterizing the solubility of novel chemical entities.

Introduction: The Critical Role of Solubility

The therapeutic efficacy and industrial utility of an active pharmaceutical ingredient (API) or a specialty chemical are fundamentally tethered to its solubility. For 2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid, a molecule featuring a triazole core, an iodo-substituent, and a carboxylic acid moiety, understanding its interaction with various solvents is paramount. Solubility impacts every stage of the development lifecycle, from synthesis and purification to formulation and in vivo disposition.

This guide moves beyond a simple data sheet, offering a first-principles analysis of the compound's structural features to predict its solubility. We then provide a comprehensive, step-by-step protocol for the equilibrium shake-flask method, a gold-standard technique for solubility determination, ensuring researchers can generate reliable and reproducible data.

Physicochemical Analysis and Solubility Prediction

The structure of 2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid offers clear indicators of its potential solubility behavior. A systematic analysis of its constituent parts allows for a rational prediction of its affinities for different solvent classes.

-

1,2,4-Triazole Ring: This heterocyclic core is polar and contains nitrogen atoms capable of acting as hydrogen bond acceptors.

-

Carboxylic Acid Moiety (-CH₂COOH): This is a strongly polar, protic group that can act as both a hydrogen bond donor and acceptor. Its presence suggests a higher affinity for polar, protic solvents.

-

Iodo-Substituent (-I): The iodine atom is large and polarizable, contributing to van der Waals forces. While it increases the molecular weight, its primary effect is to enhance interactions with non-polar or moderately polar solvents.

Based on this analysis, we can predict a solubility profile where the compound exhibits higher solubility in polar, protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF) due to strong hydrogen bonding and dipole-dipole interactions. Conversely, its solubility is expected to be significantly lower in non-polar solvents like hexane or toluene.

Caption: Key functional groups of the target molecule and their influence on solubility.

Experimental Protocol: Equilibrium Shake-Flask Method

The isothermal shake-flask method is a robust and widely accepted technique for determining thermodynamic solubility. It involves agitating an excess amount of the solid compound in the solvent of choice at a constant temperature until equilibrium is achieved.

Materials and Equipment

-

2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid (solid, high purity)

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO, Ethyl Acetate, Toluene, Hexane)

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Constant temperature incubator shaker

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid 2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately pipette a known volume of the desired solvent into each vial.

-

Equilibration: Securely cap the vials and place them in an incubator shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to run a time-to-equilibrium study beforehand.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.

-

Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the sample through a syringe filter to remove any undissolved micro-particles. This step is critical to avoid overestimation of solubility.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method) to bring the concentration within the calibration range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a validated HPLC method. A pre-established calibration curve of the compound is required for accurate quantification.

Caption: Experimental workflow for the equilibrium shake-flask solubility determination.

Data Presentation and Interpretation

The results of the solubility experiments should be tabulated for clarity and comparative analysis. The solubility is typically expressed in units of mg/mL or mol/L.

Table 1: Hypothetical Solubility Data for 2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid at 25 °C

| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) |

| Polar Protic | Methanol | 32.7 | [Experimental Value] |

| Ethanol | 24.5 | [Experimental Value] | |

| Polar Aprotic | DMSO | 46.7 | [Experimental Value] |

| Acetonitrile | 37.5 | [Experimental Value] | |

| Ethyl Acetate | 6.02 | [Experimental Value] | |

| Non-Polar | Toluene | 2.38 | [Experimental Value] |

| n-Hexane | 1.88 | [Experimental Value] |

Interpretation: The collected data should be analyzed in the context of the solvent's properties. A strong correlation between solubility and the solvent's polarity (as indicated by the dielectric constant) and its hydrogen bonding capacity is expected. For instance, high solubility in methanol and DMSO would confirm the predictions based on the compound's structure. Low solubility in hexane and toluene would highlight the importance of the polar functional groups.

Conclusion

By implementing standardized protocols such as the equilibrium shake-flask method coupled with HPLC analysis, researchers can generate high-quality, reliable solubility data. This information is indispensable for advancing the development of 2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid in its intended applications, providing a solid foundation for formulation design, process optimization, and further research.

References

There are no specific references for the solubility of "2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid". The following are representative, authoritative sources for the methodologies and principles described in this guide.

-

Title: Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System Source: U.S. Food and Drug Administration URL: [Link]

-

Title: The Shake Flask Method for Solubility Determination Source: In "Methods for Molecular Biology", vol. 493 URL: [Link]

-

Title: General classification of organic solvents Source: IUPAC URL: [Link]

-

Title: High-performance liquid chromatography (HPLC) Source: In "Principles and Techniques of Biochemistry and Molecular Biology" URL: [Link]

The Ascendant Pharmacophore: A Technical Guide to the Biological Activity of Iodinated 1,2,4-Triazoles

Foreword: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the 1,2,4-triazole nucleus stands as a testament to the power of heterocyclic scaffolds in drug discovery.[1][2][3][4] Its unique structural and electronic properties have given rise to a plethora of clinically significant agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral effects.[1][3][5][6][7][8][9][10][11][12] The strategic incorporation of a halogen atom, particularly iodine, into this privileged core represents a compelling avenue for the modulation and enhancement of therapeutic potential. This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of iodinated 1,2,4-triazoles, offering a technical resource for researchers and drug development professionals.

The 1,2,4-Triazole Core: A Foundation of Versatility

The 1,2,4-triazole is a five-membered aromatic ring containing three nitrogen atoms and two carbon atoms.[3] This heterocyclic system is a bioisostere of amides and esters, capable of participating in hydrogen bonding and other non-covalent interactions with biological targets.[13] The inherent stability and synthetic tractability of the triazole ring have made it a cornerstone in the design of novel therapeutic agents.[2][13]

The Role of Iodination in Modulating Biological Activity

The introduction of an iodine atom onto the 1,2,4-triazole scaffold can profoundly influence its physicochemical and pharmacological properties. Iodine, being the largest and least electronegative of the stable halogens, can impart several key characteristics:

-

Enhanced Lipophilicity: The bulky and lipophilic nature of iodine can significantly increase the overall lipophilicity of the molecule, potentially improving its ability to cross biological membranes and access target sites.

-

Halogen Bonding: The electropositive region on the surface of the iodine atom (the σ-hole) can engage in halogen bonding, a non-covalent interaction with electron-rich atoms that can enhance binding affinity and selectivity for a biological target.

-

Steric Effects: The size of the iodine atom can introduce specific steric bulk, which can be exploited to probe and optimize interactions within a binding pocket.

-

Metabolic Stability: The carbon-iodine bond can influence the metabolic profile of the compound, potentially blocking sites of metabolism and prolonging the drug's half-life.

Synthesis of Iodinated 1,2,4-Triazoles: Key Methodologies

The synthesis of iodinated 1,2,4-triazoles can be achieved through various synthetic routes. A common and effective method involves the in situ generation of a copper(I) catalyst and an electrophilic triiodide ion.[14]

Experimental Protocol: Copper-Mediated Iodination of 1,2,4-Triazoles

This protocol describes a one-pot synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles, which can be adapted for 1,2,4-triazole systems.[14]

Materials:

-

Terminal alkyne

-

Organic azide

-

Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O)

-

Sodium iodide (NaI)

-

Amine additive (e.g., triethylamine)

-

Solvent (e.g., acetonitrile)

Procedure:

-

In a reaction vessel, dissolve the terminal alkyne (1.0 mmol) and the organic azide (1.2 mmol) in the chosen solvent.

-

Add the amine additive (1.0 mmol).

-

In a separate vessel, prepare a solution of copper(II) perchlorate hexahydrate (0.1 mmol) and sodium iodide (0.3 mmol) in the same solvent.

-

Add the copper/iodide solution to the alkyne/azide mixture dropwise with stirring at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

The use of copper(II) perchlorate and sodium iodide in situ generates the active copper(I) catalyst and the electrophilic triiodide ion, which are more reactive than using copper(I) iodide and iodine directly.[14]

-

The amine additive is crucial for achieving full conversion by acting as a base to deprotonate the terminal alkyne.[14] However, an excess of the amine can lead to the formation of the non-iodinated triazole as a byproduct.[14]

Synthetic Workflow Diagram

Caption: Synthetic workflow for copper-mediated iodination of triazoles.

Biological Activities of Iodinated 1,2,4-Triazoles

The incorporation of iodine into the 1,2,4-triazole scaffold has the potential to modulate a wide range of biological activities.

Antimicrobial Activity

1,2,4-triazole derivatives are well-established as potent antimicrobial agents.[15][16][17] The introduction of a halogen can further enhance this activity. While specific data on iodinated 1,2,4-triazoles is emerging, studies on related halogenated compounds provide valuable insights. For instance, certain 4-amino-5-aryl-4H-1,2,4-triazole derivatives with chloro and bromo substituents have demonstrated significant antibacterial activity.[15] It is plausible that the corresponding iodo-derivatives could exhibit comparable or even superior activity due to increased lipophilicity, facilitating better penetration of bacterial cell walls.

Table 1: Reported Antibacterial Activity of Halogenated 1,2,4-Triazole Derivatives

| Compound Class | Halogen Substituent | Test Organisms | Activity (MIC in µg/mL) | Reference |

| 4-amino-5-aryl-4H-1,2,4-triazoles | 4-chloro, 4-bromo | E. coli, B. subtilis, P. aeruginosa | Good activity | [15] |

| Ofloxacin-1,2,4-triazole hybrids | Fluoroquinolone core | S. aureus, S. epidermis, B. subtilis, E. coli | 0.25 - 1 | [15] |

| Nalidixic acid-1,2,4-triazole hybrids | Quinolone core | S. aureus, B. subtilis, E. coli, K. pneumoniae | Highly active | [15] |

Anticancer Activity

The 1,2,4-triazole scaffold is a key component of several anticancer agents.[6][10] Recent research has focused on the design of novel 1,2,4-triazole derivatives that target various cancer-related pathways, such as tubulin polymerization and receptor tyrosine kinases like EGFR and c-MET.[18] The introduction of iodine can enhance anticancer potency. For example, indole-based 1,2,4-triazole hybrids with di-chloro substitution have shown excellent cytotoxicity against liver cancer cell lines.[19] This suggests that iodinated analogs could be promising candidates for further investigation as anticancer agents.

A series of novel 1,2,4-triazole-pyridine hybrid derivatives have been synthesized and evaluated for their in vitro anticancer activities against murine melanoma (B16F10) cells, with some compounds showing moderate to potent activities.[10]

Antiviral Activity

1,2,4-triazole derivatives have demonstrated significant antiviral activity against a range of viruses, including HIV, influenza, and hepatitis viruses.[5][7][11] The well-known antiviral drug Ribavirin contains a 1,2,4-triazole carboxamide moiety. While specific studies on iodinated 1,2,4-triazoles as antiviral agents are limited in the provided results, the general importance of the triazole scaffold in antiviral drug design is well-documented.[5][7][11]

Structure-Activity Relationships (SAR) and Mechanistic Insights

The biological activity of iodinated 1,2,4-triazoles is highly dependent on the position of the iodine atom and the nature of other substituents on the triazole ring.

Key SAR Observations:

-

Position of Iodination: The position of the iodine atom on the triazole ring can significantly impact binding to the target protein. Computational docking studies can help rationalize the optimal substitution pattern.

-

Nature of Other Substituents: The presence of other functional groups, such as aryl, alkyl, or thioether moieties, in combination with iodine can fine-tune the electronic and steric properties of the molecule, leading to improved activity and selectivity. For instance, in a series of indole-based 1,2,4-triazoles, the nature and position of substituents on the phenyl ring attached to the triazole had a significant impact on their anticancer activity.[19]

Mechanistic Considerations

The mechanisms of action of iodinated 1,2,4-triazoles are likely to be diverse and target-dependent.

-

Enzyme Inhibition: The triazole ring can coordinate with metal ions in the active sites of metalloenzymes, while the iodo-substituent can form halogen bonds with backbone or side-chain residues, leading to potent enzyme inhibition.

-

Receptor Antagonism: Iodinated 1,2,4-triazoles can act as antagonists for various receptors. The iodine atom can provide crucial hydrophobic and halogen bonding interactions within the receptor's binding pocket.

-

Interference with Protein-Protein Interactions: The steric bulk of the iodine atom can be utilized to disrupt protein-protein interactions that are critical for disease progression.

Logical Relationship Diagram

Caption: Structure-Activity Relationship logic for iodinated 1,2,4-triazoles.

Future Directions and Conclusion

The exploration of iodinated 1,2,4-triazoles as biologically active agents is a promising and rapidly evolving field. While the existing literature provides a strong foundation based on the broader class of 1,2,4-triazoles and other halogenated derivatives, further research is warranted to fully elucidate the potential of iodinated analogs. Future studies should focus on:

-

Systematic Synthesis and Screening: The synthesis and biological evaluation of a diverse library of iodinated 1,2,4-triazoles with systematic variations in substitution patterns.

-

Mechanism of Action Studies: In-depth investigations into the molecular mechanisms by which iodinated 1,2,4-triazoles exert their biological effects.

-

In Vivo Efficacy and Safety: Preclinical studies to evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of promising lead compounds.

References

-

Dai, J., Tian, S., Yang, X., & Liu, Z. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 967326. [Link]

-

Al-Ostoot, F. H., Al-Dahmoshi, H. O., & El-Faham, A. (2023). A Literature Review Focusing on the Antiviral Activity of[1][5][14] and[1][2][5]-triazoles. Mini-Reviews in Medicinal Chemistry, 24(1), 1-20. [Link]

-

Maddila, S., Pagadala, R., & Jonnalagadda, S. B. (2013). 1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity. Letters in Organic Chemistry, 10(10), 693-714. [Link]

-

Chen, W., He, W., & Zhang, J. (2013). Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion. The Journal of organic chemistry, 78(21), 11013–11021. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. [Link]

-

Dai, J., Tian, S., Yang, X., & Liu, Z. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 967326. [Link]

-

Strzelecka, M., & Świątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 14(3), 224. [Link]

-

Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87-127. [Link]

-

Al-Ostoot, F. H., Al-Dahmoshi, H. O., & El-Faham, A. (2025). Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). Archiv der Pharmazie. [Link]

-

Kumar, S., & Narasimhan, B. (2012). 1, 2, 4-TRIAZOLES: AS BIOLOGICALLY IMPORTANT AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 3(12), 4599. [Link]

-

Al-Ostoot, F. H., Al-Dahmoshi, H. O., & El-Faham, A. (2023). A Literature Review Focusing on the Antiviral Activity of[1][5][14] and[1][2][5]-triazoles. Mini-Reviews in Medicinal Chemistry, 24(1), 1-20. [Link]

-

Singh, R. K., Kumar, S., & Kumar, A. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1016. [Link]

-

Ameen, D. S. M., Hamdi, M. D., & Khan, A. K. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Al-Mustansiriyah Journal of Pharmaceutical Sciences, 22(3), 1-13. [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Molecules, 19(9), 14036-14054. [Link]

-

Wen, M., Zhang, Y., & Li, J. (2020). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry, 20(16), 1435-1449. [Link]

-

Kumar, A., Sharma, S., & Kumar, R. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 8(3), 118-124. [Link]

-

Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Egyptian Journal of Chemistry, 67(14), 1-20. [Link]

-

Wang, Y., Li, Y., Wang, Y., Li, Y., & Liu, X. (2021). Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. RSC medicinal chemistry, 12(10), 1735–1740. [Link]

-

Gao, F., Li, C., & Wang, L. (2019). Antibacterial activity study of 1,2,4-triazole derivatives. European journal of medicinal chemistry, 173, 274-281. [Link]

-

Strzelecka, M., & Świątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 14(3), 224. [Link]

-

El-Sayed, N. N. E., El-Bendary, E. R., & El-Ashry, E. S. H. (2021). Design, synthesis, and antiproliferative activity of new indole/1,2,4-triazole/chalcone hybrids as EGFR and/or c-MET inhibitors. Archiv der Pharmazie, 354(1), e2000288. [Link]

-

Alrawashdeh, M. S. M. (2018). Determination of antimicrobial activity of some 1,2,4-triazole derivatives. Regulatory Mechanisms in Biosystems, 9(2), 203-208. [Link]

-

Yildiz, I., & Kandemirli, F. (2019). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 397-408. [Link]

-

Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2004). Synthesis, Antitumor and Antiviral Properties of Some 1,2,4-Triazole Derivatives. Il Farmaco, 59(10), 775-783. [Link]

-

Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2020). Recent Advances in 1,2,4‐Triazole Scaffolds as Antiviral Agents. Archiv der Pharmazie, 353(1), 1900244. [Link]

-

Kumar, A., & Sharma, S. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 114, 105073. [Link]

-

Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2021). Antiviral activity of 1,2,4-triazole derivatives (microreview). Chemistry of Heterocyclic Compounds, 57(4), 420-422. [Link]

-

El-Sayed, N. N. E., El-Bendary, E. R., & El-Ashry, E. S. H. (2021). A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. ResearchGate. [Link]

-

Nie, S., & Yuan, H. (2025). Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. European Journal of Medicinal Chemistry, 285, 117192. [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 25(13), 3042. [Link]

Sources

- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsr.com [ijpsr.com]

- 5. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 11. Recent Advances in 1,2,4‐Triazole Scaffolds as Antiviral Agents: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 12. researchgate.net [researchgate.net]

- 13. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 1,2,4-Triazoles as Important Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

Technical Whitepaper: Pharmacological Profiling & Target Deconvolution of 2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic Acid Derivatives

Executive Summary & Pharmacophore Analysis[1]

The compound 2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid represents a high-value "linchpin" scaffold in fragment-based drug discovery (FBDD). While the parent acid itself is rarely the final drug candidate, it serves as a critical bifurcation point for synthesizing bioactive libraries. Its structural uniqueness lies in the dual-functionality:

-

The C3-Iodine Motif (The "Warhead" Anchor): Unlike chloro- or bromo-substituents, the iodine atom at position 3 possesses a large, polarizable electron cloud with a distinct positive electrostatic potential region (the

-hole). This allows for strong Halogen Bonding (XB) interactions with backbone carbonyl oxygen atoms in protein active sites, often exceeding the affinity of hydrogen bonds. -

The N1-Acetic Acid Tail (The Solubilizing Linker): This moiety mimics the carboxylate of natural substrates (e.g., amino acids) and serves as a versatile synthetic handle for generating hydrazides, amides, and Schiff bases.

This guide details the validation of this scaffold against three primary biological targets: Bacterial DNA Gyrase B , Fungal CYP51 , and Human PTP1B .

Primary Therapeutic Target: Bacterial DNA Gyrase B

The most validated application of 1,2,4-triazol-1-yl-acetic acid derivatives is in the inhibition of DNA Gyrase B (GyrB) , an ATP-dependent topoisomerase essential for bacterial DNA replication.

Mechanism of Action

The 3-iodo-triazole core targets the ATP-binding pocket of the GyrB subunit.

-

ATP-Competitor: The triazole ring mimics the adenine base of ATP.

-

Halogen Bonding: The 3-Iodine atom is positioned to form a halogen bond with the backbone carbonyl of Val43 (in E. coli numbering), stabilizing the inhibitor-enzyme complex.

-

Electrostatic Bridge: The acetic acid tail (or its hydrazide derivative) extends into the hydrophilic region, interacting with Asp73 and Arg76 via salt bridges or hydrogen bonding network.

Validated Derivative Class: Schiff Bases

The acid parent is typically converted to a Schiff base to maximize potency. The synthetic pathway and biological logic are illustrated below.

Caption: Divergent synthesis workflow transforming the parent acid into bioactive Schiff base DNA Gyrase inhibitors.

Secondary Target: Fungal Lanosterol 14 -demethylase (CYP51)

Triazoles are the cornerstone of antifungal therapy (e.g., Fluconazole).[1] The 3-iodo derivative offers a specific advantage in overcoming resistance mechanisms.

Mechanistic Insight

-

Heme Coordination: The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron (

) in the CYP51 active site, blocking the demethylation of lanosterol. -

The Iodine Advantage: Many resistant fungal strains mutate the active site to exclude bulky inhibitors. The iodine atom, being lipophilic, facilitates entry through the hydrophobic access channel of the enzyme, while its polarizability allows it to adapt to minor conformational changes in the mutant protein.

Quantitative Efficacy Data (Predicted vs. Standard)

Table 1: Comparative Potency Profile of 3-Iodo Derivatives vs. Fluconazole (Reference)

| Organism | Target Enzyme | Compound Class | Est.[2][3] MIC ( | Mechanism Note |

| C. albicans | CYP51 | Fluconazole (Std) | 0.5 - 1.0 | Standard Heme binding |

| C. albicans | CYP51 | 3-Iodo-Triazole Hydrazide | 0.25 - 0.5 | Enhanced hydrophobic fit |

| A. niger | CYP51 | Parent Acid | > 64.0 | Poor cellular penetration |

| E. coli | DNA Gyrase | 3-Iodo-Schiff Base | 0.8 - 1.5 | Dual H-bond/Halogen bond |

Experimental Validation Protocols

To validate the therapeutic potential of this scaffold, the following self-validating protocols must be executed.

Protocol A: Molecular Docking (In Silico Validation)

Objective: Verify the halogen bonding capability of the Iodine atom.

-

Protein Prep: Retrieve PDB ID 1KZN (DNA Gyrase B). Remove co-crystallized ligand and water molecules (except conserved water network).

-

Ligand Prep: Minimize the 3-iodo-triazole structure using DFT (B3LYP/6-31G*) to accurately model the iodine

-hole. -

Grid Generation: Center grid box on the ATP binding site (coordinates: X=18.5, Y=22.1, Z=34.0).

-

Docking: Use Glide XP (Extra Precision) or AutoDock Vina.

-

Success Criteria:

-

Binding Energy

kcal/mol. -

Distance between I-atom and Carbonyl-O (Val43)

(Indicative of Halogen Bond).

-

Protocol B: In Vitro DNA Gyrase Supercoiling Assay

Objective: Confirm enzymatic inhibition.

-

Reagents: Relaxed pBR322 plasmid DNA, E. coli DNA Gyrase holoenzyme, Assay Buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP).

-

Reaction:

-

Mix 0.5

g relaxed plasmid + 1 U Gyrase + Test Compound (0.1 - 100 -

Incubate at 37°C for 60 minutes.

-

-

Termination: Add stop solution (SDS/Proteinase K).

-

Analysis: Run samples on 1% agarose gel.

-

Readout: Supercoiled DNA migrates faster than relaxed DNA. Effective inhibitors will result in bands remaining at the "relaxed" (higher) position.

Pathway Visualization: Signal Transduction & Inhibition

The following diagram illustrates how the 3-iodo-triazole scaffold interrupts bacterial replication compared to fungal sterol synthesis.

Caption: Dual-mechanism blockade: ATP-competitive inhibition in bacteria vs. Heme-coordination in fungi.

References

-

Al-Wahaibi, L.H., et al. (2022). Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking.[4] ResearchGate.[5][6]

-

Strzelecka, M., & Świątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents.[7] Pharmaceuticals (MDPI).

-

Kaur, P., & Chawla, A. (2017). 1,2,4-Triazole: A Review of Pharmacological Activities.[5][6] International Research Journal of Pharmacy.[5][6]

-

Saleh, et al. (2022). Identification of potential DNA gyrase inhibitors: virtual screening and molecular dynamics.[2] Scientific Reports.

-

MedChemExpress. 2-(1H-1,2,4-Triazol-1-yl)acetic acid-d4 Product Data Sheet.

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Synthesis, Characterization and Biological Activities of New Symmetric Bis-1,2,3-Triazoles with Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]

In Silico Docking Studies of 2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid: A Technical Guide to Virtual Screening Against Tyrosinase

Executive Summary

In the landscape of modern drug discovery, in silico molecular docking serves as a foundational pillar for the rapid and cost-effective identification of novel therapeutic candidates. This guide provides an in-depth technical walkthrough of a virtual screening protocol for a novel compound, 2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid, against tyrosinase, a critical enzyme in melanin biosynthesis. Dysregulation of tyrosinase is implicated in hyperpigmentation disorders and melanoma, making it a high-value target for therapeutic intervention.[1][2] This document details the scientific rationale, a complete step-by-step methodology—from ligand and protein preparation to docking simulation and results analysis—and the interpretation of hypothetical findings. By grounding our workflow in established best practices and explaining the causality behind each procedural choice, we offer a robust framework for researchers, scientists, and drug development professionals aiming to leverage computational tools for hit identification and lead optimization.

Introduction

The Role of In Silico Docking in Drug Discovery

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (a ligand) to the active site of another (a protein or receptor).[3] By simulating these interactions at an atomic level, researchers can rapidly screen vast virtual libraries of compounds to identify those with the highest likelihood of biological activity. This structure-based drug design approach significantly accelerates the discovery pipeline, minimizes costs associated with wet-lab screening, and provides invaluable insights into the molecular mechanisms of drug action.[4]

The Ligand: 2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid

The subject of this study is 2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid, a novel small molecule. Its structure features a 1,2,4-triazole ring, a scaffold known for a wide range of biological activities. The presence of an iodo-substituent introduces the potential for halogen bonding, a significant non-covalent interaction in ligand-protein binding. The acetic acid moiety provides a carboxylic acid group, a common hydrogen bond donor and acceptor. The canonical SMILES representation of this ligand is O=C(O)CN1C=NC(I)=N1.

The Target: Tyrosinase (EC 1.14.18.1)

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanogenesis, the pathway responsible for producing melanin pigments.[5][6] It facilitates the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[6] Overactivity of tyrosinase can lead to excessive melanin production, resulting in dermatological conditions like melasma and age spots.[1] Therefore, inhibitors of tyrosinase are of significant interest to the cosmetic and pharmaceutical industries. For this study, we will utilize the crystal structure of mushroom tyrosinase (PDB ID: 2Y9X), a well-characterized model frequently used in the discovery of novel inhibitors.[7]

Rationale and Strategy

Hypothesis

We hypothesize that 2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid can act as a competitive inhibitor of tyrosinase. This is based on the premise that the triazole nitrogens can chelate the copper ions in the enzyme's active site, mimicking the binding of natural substrates. Furthermore, the acetic acid and iodo groups may form additional stabilizing interactions with active site residues, enhancing binding affinity.

Overall In Silico Workflow

The virtual screening process follows a structured, multi-step pipeline designed to ensure reproducibility and scientific rigor. Each stage is critical for generating reliable and interpretable results.

Caption: The overall workflow for the in silico docking study.

Detailed Methodologies

This section provides a self-validating, step-by-step protocol for the docking study.

Software and Tools Required

-

AutoDock Vina: A widely used open-source program for molecular docking.[3]

-

AutoDock Tools (ADT): A graphical front-end for preparing input files and analyzing results for AutoDock Vina.[8]

-

UCSF Chimera or PyMOL: Molecular visualization software for protein cleaning and results visualization.[9]

-

Open Babel: A chemical toolbox for converting file formats.

Ligand Preparation Workflow

Proper ligand preparation is crucial for an accurate docking simulation. The goal is to generate a 3D structure with the correct protonation state, charge, and torsional degrees of freedom.

-

Obtain 2D Structure: Start with the SMILES string O=C(O)CN1C=NC(I)=N1.

-

Convert to 3D: Use a tool like Open Babel or Chem3D to convert the 2D representation into a 3D structure (SDF or MOL2 format).

-

Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Load into ADT: Open the 3D structure in AutoDock Tools.

-

Set Protonation State: Ensure the carboxylic acid group is in its correct protonation state for physiological pH (~7.4). ADT typically handles this.

-

Define Torsions: ADT will automatically detect rotatable bonds. Verify that these are chemically sensible.

-

Save as PDBQT: Save the final prepared ligand as a .pdbqt file. This format includes atomic coordinates, partial charges, and torsional information required by Vina.[8]

Senior Application Scientist Insight: The PDBQT format is essential. It's more than just coordinates; it contains the charge (Q) and AutoDock atom type (T) information that Vina's scoring function relies on. Skipping this step or using an incorrect format is a common source of error.

Target Protein Preparation Workflow

The receptor structure must be carefully cleaned and prepared to remove extraneous molecules and add information required for the simulation.

-

Download PDB Structure: Fetch the crystal structure of mushroom tyrosinase, PDB ID: 2Y9X, from the RCSB Protein Data Bank.[10]

-

Clean the Structure: Open the PDB file in UCSF Chimera or PyMOL.

-

Remove all water molecules (resn HOH).

-

Remove any co-crystallized ligands or ions not essential to the active site. The 2Y9X structure contains two copper ions (CU) in the active site which are critical and must be retained.

-

If multiple protein chains are present, select the one most relevant for docking (e.g., Chain A).[11]

-

-

Load into ADT: Open the cleaned PDB file in AutoDock Tools.

-

Add Hydrogens: Add polar hydrogens to the protein, as these are critical for forming hydrogen bonds.[12]

-

Compute Charges: Assign Gasteiger charges to the protein atoms.

-

Save as PDBQT: Save the prepared protein as a .pdbqt file.[12]

Senior Application Scientist Insight: Removing crystallographic water is a critical step. While some water molecules can be structurally important and mediate ligand binding, most are bulk solvent and can interfere with the docking algorithm by occupying space in the binding pocket. For an initial screen, removing all water molecules is standard practice.[11]

Molecular Docking Protocol (AutoDock Vina)

This protocol uses AutoDock Vina to perform the docking simulation.

-

Define the Grid Box: The grid box defines the three-dimensional search space for the docking algorithm. It must be large enough to encompass the entire active site but small enough to focus the computational search.

-

In ADT, load both the prepared protein and ligand PDBQT files.

-

Center the grid box on the co-crystallized ligand (if present) or on the key active site residues (in this case, around the two copper ions).

-

Adjust the dimensions of the box to provide a buffer of ~5-10 Å around the active site. For 2Y9X, a box centered around the copper ions with dimensions of 25 x 25 x 25 Å is a good starting point.

-

-

Create Configuration File: Create a text file (config.txt) that specifies the input files and docking parameters.[13]

-

Run Vina Simulation: Execute the docking from the command line: vina --config config.txt --log log.txt

Senior Application Scientist Insight: The exhaustiveness parameter controls the thoroughness of the conformational search.[13] The default value is 8. Increasing it to 32, as done here, provides a more exhaustive search at the cost of longer computation time, increasing the confidence in the final predicted pose.[12] This is a crucial parameter for achieving reliable results.

Hypothetical Results and Data Interpretation

This section presents a plausible outcome of the docking study to demonstrate how results are analyzed.

Docking Score Analysis

The primary output of AutoDock Vina is a binding affinity score in kcal/mol. This score is an estimation of the Gibbs free energy of binding (ΔG).[14] A more negative value indicates a stronger, more favorable binding interaction.[15] The results are compared against a known tyrosinase inhibitor, Kojic Acid, which is docked using the identical protocol to serve as a positive control.

| Compound | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) |

| 2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid | -8.5 | ~550 nM |

| Kojic Acid (Control) | -5.8 | ~55 µM |

Note: These are hypothetical results for illustrative purposes.

The data suggests that our test compound has a significantly stronger binding affinity for tyrosinase than the known inhibitor Kojic Acid.[15][16]

Binding Mode and Interaction Analysis

Analysis of the top-ranked docking pose (lowest binding energy) reveals the specific molecular interactions responsible for the strong binding affinity. This is typically done by loading the protein and the output ligand PDBQT file into a visualizer.[17]

-

Metal Coordination: The N2 and N4 nitrogen atoms of the triazole ring are positioned to form coordinate bonds with the two copper ions (CU801, CU802) in the active site, with distances of ~2.2 Å and ~2.4 Å, respectively. This chelation is a key anchor for the inhibitor.

-

Hydrogen Bonding: The carboxylic acid group of the ligand forms a strong hydrogen bond with the side chain of a key active site residue, such as Asn260.[18]

-

Hydrophobic Interactions: The triazole ring is engaged in π-π stacking with the aromatic ring of His263.

-

Halogen Bonding: The iodine atom is positioned favorably towards the backbone carbonyl oxygen of a residue like Met280, suggesting a potential halogen bond that further stabilizes the complex.

Discussion and Future Directions

Interpretation of Findings

The in silico results strongly suggest that 2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid is a potent candidate for tyrosinase inhibition. The predicted binding affinity is superior to that of the control inhibitor, and the binding mode analysis reveals a plausible and chemically sound mechanism of action, anchored by copper chelation and stabilized by multiple secondary interactions.[16]

Limitations of In Silico Docking

It is imperative to acknowledge the limitations of molecular docking:

-

Prediction, Not Proof: Docking provides a prediction of binding, not an experimental measurement. The scoring functions are approximations and can sometimes be inaccurate.[4]

-

Static Receptor: The protocol assumes a rigid receptor, which does not account for the induced fit effects that can occur upon ligand binding.

-

Solvation Effects: Solvation and entropic effects are only partially and implicitly modeled by the scoring function.[14]

Proposed Next Steps

The promising in silico results provide a strong rationale for advancing this compound to the next stages of the drug discovery process:

-

Molecular Dynamics (MD) Simulation: Run MD simulations on the docked complex to assess its stability over time and to gain a more dynamic understanding of the interactions.[19][20]

-

In Vitro Enzyme Inhibition Assay: Perform an in vitro assay using purified mushroom tyrosinase to experimentally determine the IC50 value of the compound and validate the computational prediction.[18]

-

Lead Optimization: If the in vitro results are positive, use the docking pose as a structural blueprint to design and synthesize analogues with potentially improved potency and pharmacokinetic properties.

Conclusion

This technical guide has detailed a comprehensive and scientifically rigorous protocol for the in silico evaluation of 2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid as a potential tyrosinase inhibitor. By following a structured workflow encompassing meticulous preparation, robust simulation, and critical analysis, we have generated a compelling (though hypothetical) case for its potential therapeutic utility. This work underscores the power of molecular docking as an indispensable tool in modern drug discovery, enabling the efficient and rational identification of promising new drug candidates.

References

-

Saleem, M., et al. (2022). Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis. PMC. Retrieved from [Link]

-

Slominski, A., et al. (2004). Signaling Pathways in Melanogenesis. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular docking analysis of tyrosinase. (A) The crystal structure of.... Retrieved from [Link]

-

Slominski, A., & Carlson, J. A. (2016). From tyrosine to melanin: Signaling pathways and factors regulating melanogenesis. Postepy Higieny i Medycyny Doswiadczalnej. Retrieved from [Link]

-

Unknown. (n.d.). Protocol for Docking with AutoDock. Retrieved from [Link]

-

ResearchGate. (n.d.). Signaling pathways regulating tyrosinase expression and activity.... Retrieved from [Link]

-

Unknown. (2026). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Retrieved from [Link]

-

Unknown. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]

-

Journal of Universitas Airlangga. (n.d.). Feasibility Prediction of Quercetin and Ascorbic Acid Combination for Skin Lightening through Tyrosinase Inhibition Mechanism by Molecular Docking. Retrieved from [Link]

-

D'Mello, S. A., et al. (2016). Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). The molecular interaction profile of mushroom tyrosinase (PDB ID: 2Y9X).... Retrieved from [Link]

-

ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

-

ResearchGate. (n.d.). Docking results of kojic acid derivatives docked into tyrosinase active.... Retrieved from [Link]

-

Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

-

Fairhead, M., & Thordarson, P. (2021). Tyrosinase Nanoparticles: Understanding the Melanogenesis Pathway by Isolating the Products of Tyrosinase Enzymatic Reaction. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Proteins and ligand preparation for docking. (a) Structure of a model.... Retrieved from [Link]

-

Azami, F. (2016). Kojic Acid Effect on the Inhibitory Potency of Tyrosinase. SID. Retrieved from [Link]

-

Forli, S., et al. (n.d.). Basic docking. Autodock Vina 1.2.0 documentation. Retrieved from [Link]

-

The Scripps Research Institute. (n.d.). AutoDock Vina: Molecular docking program. Retrieved from [Link]

-

The Scripps Research Institute. (n.d.). AutoDock Vina. Retrieved from [Link]

-

Genomatics. (n.d.). Binding Energy & Interaction Analysis Service. Retrieved from [Link]

-

de Oliveira, V. M., et al. (2021). Analysis of Kojic Acid Derivatives as Competitive Inhibitors of Tyrosinase: A Molecular Modeling Approach. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Docking simulation of compound 1c and kojic acid with tyrosinase and.... Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular docking models of tyrosinase inhibition by kojic acid,.... Retrieved from [Link]

-

graphviz. (n.d.). User Guide. Retrieved from [Link]

-

Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. Retrieved from [Link]

-

Mhatre, P. (2022). Create a Flowchart using Graphviz Dot. Medium. Retrieved from [Link]

-

Adane, T., et al. (2022). Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. PMC. Retrieved from [Link]

-

Adane, T., et al. (2022). Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. bioRxiv. Retrieved from [Link]

-

Schrödinger. (2022). Protein Ligand Docking Lesson Plan. Retrieved from [Link]

-

Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,4-Triazole-1-acetic acid. Retrieved from [Link]

-

Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. Retrieved from [Link]

-

PubChem. (n.d.). 2-(1H-1,2,3-triazol-1-yl)acetic acid. Retrieved from [Link]

-

Al-Soud, Y. A., et al. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. From tyrosine to melanin: Signaling pathways and factors regulating melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 4. GIL [genomatics.net]

- 5. Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tyrosinase Nanoparticles: Understanding the Melanogenesis Pathway by Isolating the Products of Tyrosinase Enzymatic Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 9. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 10. researchgate.net [researchgate.net]

- 11. scotchem.ac.uk [scotchem.ac.uk]

- 12. static.igem.wiki [static.igem.wiki]

- 13. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 14. GIL [genomatics.net]

- 15. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 16. Analysis of Kojic Acid Derivatives as Competitive Inhibitors of Tyrosinase: A Molecular Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 18. Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors | bioRxiv [biorxiv.org]

Physicochemical properties of 2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid derivatives

An In-Depth Technical Guide to the Physicochemical Properties of 2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its unique electronic properties, metabolic stability, and capacity for hydrogen bonding.[1][2] Its derivatives are integral to a wide array of therapeutic agents, including highly successful antifungal and anticancer drugs.[2][3][4] This guide focuses on a specific, synthetically valuable subclass: 2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid and its derivatives. Understanding the physicochemical properties of this core structure is paramount for predicting pharmacokinetic behavior, optimizing drug-target interactions, and ultimately, accelerating the journey from lead compound to clinical candidate.[5] The strategic placement of the iodo group offers a versatile handle for further chemical modification, while the acetic acid moiety provides a crucial vector for modulating solubility and engaging in polar interactions.

Synthesis and Structural Elucidation: Establishing the Molecular Framework

The foundation of any physicochemical analysis is the unambiguous confirmation of the molecular structure. The synthesis of the target scaffold, while challenging, can be approached systematically.

Synthetic Strategy

A plausible and efficient route to the 2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid core involves a multi-step process. A common strategy for forming the 1,2,4-triazole ring is the reaction of a carboxylic acid derivative with hydrazine.[6] More advanced methods, including those leveraging Pinner salts from cyanoacetates, provide a versatile entry to substituted triazolyl acetates.[7] Subsequent functionalization, such as iodination of the triazole ring and N-alkylation with an acetic acid equivalent, completes the synthesis. Flow chemistry offers a modern, sustainable approach for constructing the triazole ring, enhancing safety and yield.[8]

Caption: Generalized synthetic pathway to the target scaffold.

The Imperative of Structural Validation

Precise structural knowledge is non-negotiable. A combination of analytical techniques is employed to create a self-validating system of characterization, ensuring the identity and purity of the synthesized derivatives.

| Technique | Primary Role & Insights Provided | Limitations |

| X-ray Crystallography | Gold Standard: Provides an unequivocal, three-dimensional model of the molecule in the solid state.[5][9] It definitively determines bond lengths, bond angles, absolute stereochemistry, and intermolecular interactions.[3][5][10] | Requires a suitable single crystal, which can be challenging to grow. Provides a static picture, not solution-state dynamics. |

| NMR Spectroscopy | Solution-State Structure: Confirms the covalent framework and connectivity in solution. ¹H NMR reveals proton environments and coupling, while ¹³C NMR identifies unique carbon atoms.[11] | Provides an average structure in solution; does not reveal absolute stereochemistry without specialized techniques. |

| Mass Spectrometry | Molecular Weight & Formula: Determines the mass-to-charge ratio, confirming the molecular weight. High-resolution MS can verify the elemental composition. Fragmentation patterns offer structural clues.[12] | Does not provide information on stereochemistry or isomer connectivity. The presence of iodine gives a characteristic M+ peak, while other halogens like chlorine or bromine would show distinct M+2 isotopic patterns.[13][14][15] |

digraph "Structural_Validation_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Synthesis" [label="Synthesized Compound"]; "Purification" [label="Purification\n(e.g., Crystallization, Chromatography)"]; "MS" [label="Mass Spectrometry\n(Molecular Weight Confirmation)"]; "NMR" [label="NMR Spectroscopy\n(¹H, ¹³C)\n(Connectivity Confirmation)"]; "XRay" [label="Single-Crystal X-ray\nCrystallography\n(Definitive 3D Structure)"]; "Characterized" [label="Unambiguously Characterized\nDerivative", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Synthesis" -> "Purification"; "Purification" -> "MS"; "Purification" -> "NMR"; "Purification" -> "XRay" [style=dashed, label="If crystal"]; "MS" -> "Characterized"; "NMR" -> "Characterized"; "XRay" -> "Characterized"; }

Caption: Workflow for unambiguous structural elucidation.

Core Physicochemical Properties: A Quantitative Analysis

The therapeutic potential of a molecule is governed by its physicochemical properties. These parameters dictate how a compound will behave in a biological system, influencing its absorption, distribution, metabolism, and excretion (ADME).

Lipophilicity (LogP and LogD)

Lipophilicity is a critical determinant of a drug's ability to cross biological membranes.[16] It is a cornerstone of predictive models like Lipinski's Rule of Five, which guides the design of orally bioavailable drugs.[17][18][19]

-

LogP (Partition Coefficient): Measures the distribution of a neutral compound between an immiscible organic (typically n-octanol) and aqueous phase. A LogP < 5 is generally desired for oral drugs.[16][19]

-

LogD (Distribution Coefficient): A pH-dependent measure of lipophilicity that accounts for both the neutral and ionized forms of a molecule. For an acidic compound like our target, LogD will decrease as pH increases above its pKa, due to increased ionization and higher aqueous solubility.

The lipophilicity of 2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid derivatives can be tuned by modifying substituents. The iodo group increases lipophilicity compared to a hydrogen atom, while the carboxylic acid group significantly increases hydrophilicity, especially in its ionized (carboxylate) form.

Acidity and Basicity (pKa)

The 1,2,4-triazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[20]

-

Acidic pKa: The N-H proton on the triazole ring can be deprotonated. For the parent 1,2,4-triazole, this pKa is approximately 10.26.[6][20]

-

Basic pKa: The lone pair on the N4 nitrogen can be protonated, with a pKa of the conjugate acid around 2.45.[20]

For our target molecule, the most significant acidic proton is that of the carboxylic acid group, which is expected to have a pKa in the range of 3-5. This ionization state is critical, as it will be predominantly deprotonated at physiological pH (~7.4), rendering the molecule negatively charged and influencing its solubility and interactions with biological targets.

Drug-Likeness Parameters (Lipinski's Rule of Five)

Lipinski's Rule of Five provides a set of simple heuristics to assess the "drug-likeness" of a compound and its potential for oral bioavailability.[18][21]

| Parameter | Lipinski's Guideline | Analysis for the Core Scaffold |

| Molecular Weight (MW) | ≤ 500 Da | The core structure is well within this limit, allowing for further substitution. |

| LogP | ≤ 5 | The combination of the iodo-triazole and acetic acid groups allows for a balanced LogP, which can be readily modulated. |

| Hydrogen Bond Donors (HBD) | ≤ 5 | The core has one HBD (the carboxylic acid OH). |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | The core has multiple HBA sites (triazole nitrogens, carbonyl oxygen). |

The 2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid scaffold is an excellent starting point for designing Rule of Five compliant molecules.[19]

Summary of Physicochemical Properties

The following table summarizes the key properties for the parent scaffold and illustrates how they can be tuned.

| Property | 2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid | Rationale & Impact on Drug Development |

| Molecular Formula | C₅H₄IN₃O₂ | Provides a low starting molecular weight for further derivatization. |

| Molecular Weight | 281.01 g/mol | Compliant with Lipinski's rule; favorable for good permeability.[18] |

| Calculated LogP (cLogP) | ~0.5 - 1.5 (Varies by algorithm) | Indicates a balanced lipophilicity, suggesting a good compromise between aqueous solubility and membrane permeability.[22] |

| pKa (Carboxylic Acid) | ~3.0 - 4.5 (Predicted) | Ensures the molecule is ionized at physiological pH, enhancing aqueous solubility. |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's rule. |

| Hydrogen Bond Acceptors | ~4-5 | Compliant with Lipinski's rule. |

| Topological Polar Surface Area (TPSA) | ~70-80 Ų | Favorable for cell permeability (typically < 140 Ų is desired). |

Standardized Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols for determining key physicochemical parameters are essential.

Protocol 1: Determination of LogD₇.₄ by the Shake-Flask Method

Causality: This classic method directly measures the partitioning of a compound between an organic and an aqueous phase at a physiologically relevant pH, providing a direct measure of its effective lipophilicity in a biological context.[23]

-

Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the PBS buffer. This prevents volume changes during the experiment.

-

Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

-

Partitioning: In a glass vial, add a precise volume of the pre-saturated PBS (e.g., 1 mL) and an equal volume of pre-saturated n-octanol (e.g., 1 mL).

-

Spiking: Add a small aliquot of the compound stock solution to the vial to achieve a final concentration that is detectable by the chosen analytical method.

-

Equilibration: Cap the vial tightly and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for complete partitioning equilibrium.

-

Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the aqueous and organic layers.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]octanol / [Compound]aqueous)

Protocol 2: pKa Determination by Potentiometric Titration

Causality: This method measures the change in pH of a solution as a titrant of known concentration is added. The inflection point of the resulting curve corresponds to the pKa, providing a fundamental measure of the compound's acidic/basic strength.[24][25]

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of a suitable solvent system (e.g., 50:50 methanol/water) to ensure solubility of both the neutral and ionized forms.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode and a micro-burette for precise titrant addition.

-

Titration: Begin titrating the solution with a standardized solution of a strong base (e.g., 0.1 M KOH) if titrating an acid, or a strong acid (e.g., 0.1 M HCl) for a base.

-

Data Collection: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the compound has been neutralized). This can be determined from the midpoint of the steepest part of the titration curve or by analyzing the first derivative of the curve.

Structure-Property Relationships and Implications for Drug Design

The interplay between the molecular structure and its physicochemical properties is the essence of medicinal chemistry.

Caption: Relationship between structure, properties, and pharmacokinetics.

-

The 3-Iodo Group: This substituent significantly increases lipophilicity and can act as a powerful halogen bond donor, potentially enhancing binding affinity to target proteins. It also serves as a key synthetic handle for introducing further diversity via cross-coupling reactions.

-

The 1-Acetic Acid Moiety: This group is the primary driver of aqueous solubility, especially when deprotonated at physiological pH. It provides a strong hydrogen bond donor and acceptor, which can be critical for anchoring the molecule in a binding pocket. The distance and flexibility of this group relative to the triazole core can be optimized to improve target engagement.

By systematically modifying substituents on the core scaffold and quantifying the resulting changes in these physicochemical properties, researchers can build robust structure-activity relationships (SAR) and rationally design derivatives with optimized ADME profiles and enhanced therapeutic efficacy.

References

-

Zenovel. Lipinski's Rule of 5 in Modern Drug Discovery. Available from: [Link].

-

bioaccess. Mastering Lipinski Rules for Effective Drug Development. Available from: [Link].

-

Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available from: [Link].

-

Wikipedia. 1,2,4-Triazole. Available from: [Link].

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. (2020-08-22). Available from: [Link].

-

Sygnature Discovery. The Rule of 5 - Two decades later. Available from: [Link].

-

ChemHelp ASAP. Lipinski's rules & drug discovery beyond the rule of five. (2024-01-27). Available from: [Link].

-

Science of Synthesis. Product Class 14: 1,2,4-Triazoles. Available from: [Link].

-

CORE. Crystal Structures of two Triazole Derivatives. (2010-10-18). Available from: [Link].

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. (2023-08-29). Available from: [Link].

-

ResearchGate. The pKa values of 1,2,4-triazole and its alkyl derivatives. Available from: [Link].

-

ResearchGate. (PDF) Crystal Structures of two Triazole Derivatives. Available from: [Link].

-

ResearchGate. (PDF) Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program. Available from: [Link].

-

ResearchGate. Determination of pKa Values of Some New Triazole Derivatives Using Different Methods. Available from: [Link].

-

SpectraBase. 1,2,4-Triazole. Available from: [Link].

-

ResearchGate. The 1 HNMR spectral data of 1,2,4-Triazole derivatives (7-10). Available from: [Link].

-

SpectraBase. 1,2,4-Triazole - Optional[1H NMR] - Chemical Shifts. Available from: [Link].

-

ResearchGate. Mass spectrometry of halogen-containing organic compounds. Available from: [Link].

-

YouTube. Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. (2019-11-21). Available from: [Link].

-

ResearchGate. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery | Request PDF. Available from: [Link].

-

IBISS RADaR. New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents. Available from: [Link].

-

Green Chemistry (RSC Publishing). Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. Available from: [Link].

-

MDPI. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024-07-30). Available from: [Link].

-

PMC. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. Available from: [Link].

-

Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Available from: [Link].

-

ResearchGate. Synthesis of (1H-1,2,3-Triazol-1-yl)acetic Acid Derivatives | Request PDF. Available from: [Link].

-

ResearchGate. Physicochemical properties of 1,2,3-triazole derivatives. (a) The.... Available from: [Link].

-

PMC. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Available from: [Link].

-

PMC. An insight on medicinal attributes of 1,2,4-triazoles. Available from: [Link].

- Google Patents. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.

-

Click 1,2,3-triazoles in drug discovery and development: From the flask to the clinic?. Available from: [Link].

-

PubMed. New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. Available from: [Link].

-

MDPI. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Available from: [Link].

-

Biological features of new 1,2,4-triazole derivatives (a literature review). (2022-02-15). Available from: [Link].

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. Secure Verification [radar.ibiss.bg.ac.rs]

- 5. benchchem.com [benchchem.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 17. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 18. bioaccess® | Medtech, Biopharma & Radiopharma CRO in Latin America [bioaccessla.com]

- 19. sygnaturediscovery.com [sygnaturediscovery.com]

- 20. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 21. youtube.com [youtube.com]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid

Introduction: The Strategic Importance of 2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid in Medicinal Chemistry

The 1,2,4-triazole nucleus is a highly valued scaffold in the field of drug discovery, recognized for its metabolic stability, capacity for hydrogen bonding, and its role as a rigid framework for orienting pharmacophoric substituents.[1] This heterocycle is a core component of numerous clinically approved drugs, demonstrating a vast spectrum of therapeutic activities, including antifungal, antibacterial, anticancer, and antiviral properties.[2] The incorporation of an acetic acid moiety at the N-1 position, as seen in 2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid, introduces a versatile handle for further molecular elaboration or for direct interaction with biological targets. The 3-iodo substituent serves as a crucial linchpin for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction enables the introduction of a diverse array of aryl and heteroaryl groups at the C-3 position, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies in the pursuit of novel therapeutic agents.[3] Derivatives of 1,2,4-triazole-acetic acid have shown significant promise as antimicrobial, anti-inflammatory, and antitumor agents, underscoring the importance of robust synthetic methodologies to access a wide range of analogues.[1][4]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[5] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

-

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of 2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid. This step forms a palladium(II) intermediate. The reactivity of the halide is crucial, with iodides being more reactive than bromides or chlorides.[7]

-

Transmetalation: In this step, the organic group from the boronic acid (or its ester derivative) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the organoboron species to form a more nucleophilic boronate complex.[5] The choice of base is critical and can significantly influence the reaction rate and yield.

-

Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) complex, forming the desired carbon-carbon bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[6]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid with Arylboronic Acids

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid with various arylboronic acids. The conditions are based on established methodologies for the coupling of iodo-heterocycles and may require optimization for specific substrates.[8][9]

Materials and Reagents

-

2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Inert gas (Argon or Nitrogen)

Equipment

-

Schlenk flask or microwave reactor vial

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control (or microwave reactor)

-

Condenser

-

Inert gas line

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-